5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid
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Overview
Description
5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid is a complex organic compound characterized by its sulfonic acid groups and octanoylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the sulfonation of a benzene derivative, followed by the introduction of octanoylamino groups through amide bond formation. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid groups play a crucial role in these interactions, facilitating binding through ionic and hydrogen bonding. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Octanoylamino-substituted aromatics: Compounds with octanoylamino groups attached to aromatic rings.
Uniqueness
5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid is unique due to its combination of sulfonic acid and octanoylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Properties
Molecular Formula |
C30H42N2O8S2 |
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Molecular Weight |
622.8 g/mol |
IUPAC Name |
5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H42N2O8S2/c1-3-5-7-9-11-13-29(33)31-25-19-17-23(27(21-25)41(35,36)37)15-16-24-18-20-26(22-28(24)42(38,39)40)32-30(34)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37)(H,38,39,40)/b16-15+ |
InChI Key |
JAHNTQOEVQQOSV-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)NC(=O)CCCCCCC)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)NC(=O)CCCCCCC)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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